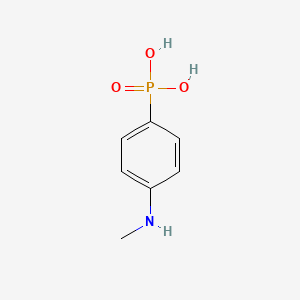

Phosphonic acid, (p-methylaminophenyl)-

Description

Phosphonic acid, (p-methylaminophenyl)-, is an aromatic aminophosphonic acid with the molecular structure C₆H₄(NHCH₃)PO(OH)₂. This compound features a phosphonic acid group (-PO(OH)₂) attached to a para-substituted methylaminophenyl ring. Phosphonic acids are characterized by their strong acidity, high water solubility, and ability to chelate metal ions, making them valuable in medicinal chemistry, agrochemicals, and materials science .

Properties

CAS No. |

102450-25-9 |

|---|---|

Molecular Formula |

C7H10NO3P |

Molecular Weight |

187.13 g/mol |

IUPAC Name |

[4-(methylamino)phenyl]phosphonic acid |

InChI |

InChI=1S/C7H10NO3P/c1-8-6-2-4-7(5-3-6)12(9,10)11/h2-5,8H,1H3,(H2,9,10,11) |

InChI Key |

QCYXQNFMQMWMQF-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=C(C=C1)P(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonic acid, (p-methylaminophenyl)-, can be synthesized through various methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions (e.g., HCl) or using the McKenna procedure, which is a two-step reaction involving bromotrimethylsilane followed by methanolysis . Another method includes the direct use of phosphorous acid (H₃PO₃) to produce the phosphonic acid functional group simultaneously with the formation of the P–C bond .

Industrial Production Methods

Industrial production of phosphonic acids often employs large-scale chemical processes that ensure high yield and purity. The McKenna procedure is favored due to its convenience, high yields, mild conditions, and chemoselectivity . Microwave-assisted synthesis has also been explored to accelerate the reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (p-methylaminophenyl)-, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the phosphorus atom.

Substitution: Substitution reactions can occur at the aromatic ring or the phosphorus atom, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, which can be further utilized in different applications .

Scientific Research Applications

Phosphonic acid, (p-methylaminophenyl)-, has a wide range of scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and as a building block for supramolecular structures.

Biology: Employed in the design of bioactive molecules and as a tool for studying enzyme mechanisms.

Industry: Utilized in the production of polymers, coatings, and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of phosphonic acid, (p-methylaminophenyl)-, involves its interaction with molecular targets through its phosphonic acid functional group. This group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. In biological systems, it can inhibit enzymes by mimicking phosphate substrates, thereby altering metabolic processes .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Comparison of Selected Compounds

*Estimated based on structural analogues .

Q & A

Q. What are the optimal synthetic routes for (p-methylaminophenyl)phosphonic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of arylphosphonic acids like (p-methylaminophenyl)phosphonic acid typically employs:

- Mannich Reaction : Reacting phosphorous acid (H₃PO₃) with formaldehyde and p-methylaniline under acidic conditions. Temperature (60–80°C) and stoichiometric ratios (1:1:1 for H₃PO₃:CH₂O:amine) are critical to avoid side products like oligomeric phosphonates .

- Hydrolysis of Phosphonodiamides : Using p-methylaminophenyl dichlorophosphine oxide intermediates, followed by controlled hydrolysis (pH 2–4, 50°C) to prevent P–C bond cleavage .

Key Considerations : Purification via recrystallization (ethanol/water) or ion-exchange chromatography to isolate the zwitterionic form. Monitor purity via ³¹P NMR and HPLC-MS .

Q. How can researchers resolve discrepancies in phosphonic acid quantification across analytical laboratories?

Methodological Answer: Discrepancies arise from varying reporting limits (RLs) (0.01–0.2 mg/kg) and conversion factors for fosetyl-equivalent reporting . Standardize protocols by:

- Calibration with Certified Reference Materials (CRMs) : Use NIST-traceable standards for phosphonic acid and fosetyl.

- Unified Reporting : Convert phosphonic acid concentrations to fosetyl equivalents using molecular weights (82 g/mol for H₃PO₃ vs. 110 g/mol for fosetyl: [H₃PO₃] × (110/82) = [fosetyl]), but validate against isotopic labeling (e.g., ³²P) to confirm origin .

Advanced Research Questions

Q. What strategies distinguish endogenous phosphonic acid from fungicide-derived residues in plant tissues?

Methodological Answer: Endogenous phosphonic acid in plants (e.g., from lipid metabolism) can be differentiated from fungicide degradation (e.g., fosetyl-Al) via:

Q. How do the coordination properties of (p-methylaminophenyl)phosphonic acid facilitate metal-organic framework (MOF) design?

Methodological Answer: The p-methylaminophenyl group enhances MOF functionality through:

- Bridging Coordination : The phosphonic acid group (-PO₃H₂) binds to metal nodes (e.g., Cu²⁺, La³⁺) in distorted tetrahedral geometry, forming 2D/3D networks. Characterize via XRD and FTIR .

- Proton Conduction : In hydrated MOFs, H-bond networks between -PO₃H₂ and H₂O enable proton hopping (σ = 10⁻³ S/cm at 80°C). Optimize via humidity-controlled impedance spectroscopy .

Q. What computational approaches model proton conduction in phosphonic acid-based electrolytes?

Methodological Answer:

- Ab Initio Molecular Dynamics (AIMD) : Simulate proton transport in hydrated (p-methylaminophenyl)phosphonic acid polymers. Track hydronium ion diffusion coefficients (D_H+) and activation energies (Eₐ) .

- Poisson-Boltzmann Theory : Predict ion distribution in heterogeneous membranes (e.g., sulfonic/phosphonic acid blends) to optimize conductivity .

Data Contradiction Analysis

Q. How should conflicting reports on phosphonic acid’s environmental persistence be reconciled?

Methodological Answer: Contradictions stem from degradation method variability:

- UV/Oxidative Degradation : H₃PO₃ half-life ranges from 12 hours (UV/H₂O₂) to 30 days (sunlight alone) .

- Soil Microbiome Impact : Pseudomonas spp. degrade H₃PO₃ 5× faster in rhizosphere vs. bulk soil. Use metagenomics to profile microbial consortia .

Emerging Research Directions

Q. Can (p-methylaminophenyl)phosphonic acid serve as a bioisostere in drug design?

Methodological Answer: Its phosphonate group mimics carboxylates in enzyme inhibitors (e.g., HIV protease):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.